molecular formula C8H6ClNO4S B1596927 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid CAS No. 30880-64-9

2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid

Cat. No. B1596927
CAS RN: 30880-64-9
M. Wt: 247.66 g/mol
InChI Key: RGWSUIQZUKJGEQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid is a chemical compound with the empirical formula C8H6ClNO4S . It has a molecular weight of 247.66 .


Molecular Structure Analysis

The molecular structure of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid can be represented by the SMILES string [O-]N+=C(C=C1)SCC(O)=O)=O . The InChI representation is 1S/C8H6ClNO4S/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid is a solid . Its melting point is between 209-210 degrees Celsius .

Scientific Research Applications

Hydrogen-Bonded Molecular Ladders and Reactivity

(Glidewell, Low, Skakle, & Wardell, 2002) describe molecules of a compound closely related to 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid being linked by hydrogen bonds into dimers with a specific R(2)2(8) motif, forming molecular ladders. This highlights the potential of such compounds in the design of complex molecular architectures.

Reactivity and Substituent Effects

The work by (Eaborn, Salih, & Walton, 1972) on the acid cleavage of phenyltrimethylsilanes provides insights into the reactivity of compounds with nitro-substituents, contributing to our understanding of how such functional groups affect molecular behavior under acidic conditions.

Fungicidal Properties

Research by (Zayed, Aboulezz, Salama, & El‐Hamouly, 1965) on the fungicidal properties of related compounds against Aspergillus niger and Rhizoctonia solani indicates potential applications of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid in agriculture or pharmaceuticals as a fungicide.

Synthetic Utility and Biological Activity

(Rahman, Mukhtar, Ansari, & Lemiére, 2005) explore the synthesis and biological activity of thiazolidin-4-ones derived from compounds similar to 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid, highlighting its synthetic utility and potential in medicinal chemistry.

Hydroxyl Protecting Group

(Daragics & Fügedi, 2010) discuss the use of a related compound as a selectively removable hydroxyl protecting group, demonstrating the chemical versatility of nitrophenyl-acetyl derivatives in synthetic organic chemistry.

Corrosion Inhibition

(Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018) review the use of organic inhibitors, including those related to 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid, in preventing metallic dissolution in acidic cleaning processes, indicating potential industrial applications in metal preservation.

properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSUIQZUKJGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377303
Record name [(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid

CAS RN

30880-64-9
Record name [(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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